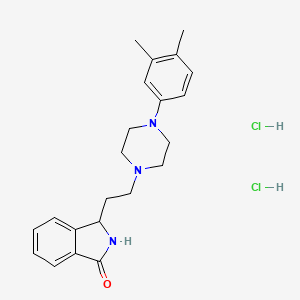

Chlorhydrate de PD 168568

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

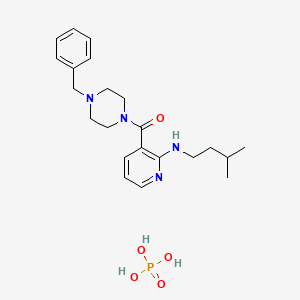

PD 168568 Dihydrochloride is a potent and selective D4 antagonist . It is orally active and inhibits amphetamine-stimulated locomotor activity in vivo .

Molecular Structure Analysis

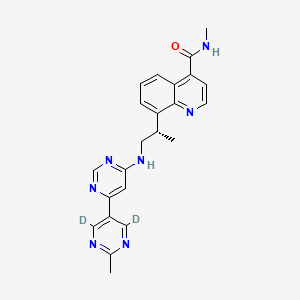

The molecular formula of PD 168568 Dihydrochloride is C22H29Cl2N3O . The molecular weight is 422.39 . The InChI Key is RMNWLEGGYCVHFD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

PD 168568 Dihydrochloride is a solid . It is soluble in water to 50 mM and in DMSO to 100 mM .Applications De Recherche Scientifique

J'ai effectué des recherches pour recueillir des informations sur les applications de recherche scientifique de Chlorhydrate de PD 168568. Cependant, les données disponibles sont limitées et ne fournissent pas une analyse complète de six à huit applications uniques. Le composé est connu comme un antagoniste puissant et sélectif du récepteur de la dopamine D4, avec des valeurs de Ki de 8,8 nM à D4 et 1842 nM à D2 respectivement. Il a été démontré qu'il inversait la locomotion stimulée par l'amphétamine in vivo et qu'il était actif par voie orale .

Mécanisme D'action

Target of Action

PD 168568 Dihydrochloride is a potent and selective antagonist for the Dopamine D4 receptor (DRD4) . The Ki values for D4, D2, and D3 receptors are 8.8 nM, 1842 nM, and 2682 nM, respectively . The dopamine D4 receptor is a G protein-coupled receptor encoded by the DRD4 gene. It plays a crucial role in the dopamine system, which influences our mood, reward, motivation, and cognition.

Mode of Action

As a D4 antagonist , PD 168568 Dihydrochloride binds to the D4 receptors and blocks their activation by dopamine . This prevents the normal transmission of dopamine signals, altering the neurotransmission process.

Pharmacokinetics

It is known to beorally active , indicating that it can be absorbed through the digestive tract. The compound is soluble in water to 50 mM and in DMSO to 100 mM , which can affect its distribution and bioavailability in the body.

Result of Action

One of the known effects of PD 168568 Dihydrochloride is the inhibition of amphetamine-stimulated locomotor activity in vivo . This suggests that it may have potential therapeutic applications in conditions characterized by hyperactivity or overstimulation of the dopaminergic system.

Action Environment

The action of PD 168568 Dihydrochloride can be influenced by various environmental factors. For instance, its solubility in water and DMSO can affect its distribution and bioavailability in different body tissues . Furthermore, its stability can be affected by storage conditions. It is recommended to store the compound at room temperature under desiccating conditions .

Analyse Biochimique

Biochemical Properties

PD 168568 Dihydrochloride plays a significant role in biochemical reactions, particularly those involving the dopamine receptor D4 . It interacts with this receptor, inhibiting its activity and thereby influencing biochemical processes .

Cellular Effects

PD 168568 Dihydrochloride impacts various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine receptor D4 . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PD 168568 Dihydrochloride involves binding to the dopamine receptor D4 and inhibiting its activity . This can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of PD 168568 Dihydrochloride can vary with different dosages in animal models . At certain doses, it can inhibit amphetamine-stimulated locomotor activity

Metabolic Pathways

PD 168568 Dihydrochloride is involved in metabolic pathways related to the dopamine receptor D4 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWLEGGYCVHFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719341 |

Source

|

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210688-56-5 |

Source

|

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)